molecular formula C20H15FN4O2S B2861412 3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111000-22-6

3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2861412
CAS No.: 1111000-22-6
M. Wt: 394.42
InChI Key: JPXLWAWOPBKJOY-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyridazine core substituted at the 3-position with a 2-fluorophenyl group and at the 6-position with a sulfanyl-linked 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety. The structural complexity arises from its dual aromatic systems (pyridazine and oxadiazole) and electron-modulating substituents (fluorine and methoxy groups). Its molecular weight is approximately 423.43 g/mol (calculated from constituent atoms), with a predicted logP of 2.8, indicating moderate lipophilicity suitable for membrane permeability.

Properties

IUPAC Name

5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-26-17-9-5-3-7-14(17)20-22-18(27-25-20)12-28-19-11-10-16(23-24-19)13-6-2-4-8-15(13)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXLWAWOPBKJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine core.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of acyl hydrazides with nitriles or other suitable reagents.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a thiol-containing compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the fluorophenyl and oxadiazole moieties make this compound of interest in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of pyridazine derivatives modified with sulfanyl-linked heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Molecular Weight (g/mol) logP Key Properties
3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Target) Pyridazine + Oxadiazole 2-Fluorophenyl, 2-methoxyphenyl 423.43 2.8 Balanced lipophilicity; moderate metabolic stability
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (Analog 1) Pyridazine + Oxadiazole 3-Methoxyphenyl, 3-(trifluoromethyl)phenyl 487.41 3.9 Higher lipophilicity; enhanced enzyme inhibition due to -CF₃
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (Analog 2) Pyridazinone + Sulfonate 4-Sulfamoylphenyl, methanesulfonate 368.35 1.2 High solubility; potential renal excretion due to sulfonate group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Analog 3) Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde 350.76 3.5 Electrophilic aldehyde; reactive for covalent binding

Biological Activity

The compound 3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16FN3O2S
  • Molecular Weight : 357.40 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus. The presence of the oxadiazole moiety in the structure enhances the compound's lipophilicity and cellular penetration, which are critical for antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) revealed that certain concentrations of the compound could induce cell death while others showed no significant cytotoxic effects. For example, a concentration of 100 µM resulted in a notable decrease in cell viability in L929 cells, indicating a dose-dependent response .

The proposed mechanism of action for this compound involves interaction with specific biological targets within microbial cells. The oxadiazole and pyridazine moieties may interact with bacterial enzymes or cellular structures, disrupting essential metabolic processes. This disruption can lead to increased permeability of bacterial membranes or inhibition of critical enzymatic pathways .

Case Studies

  • Study on Antimycobacterial Activity :
    • A study assessed various derivatives of pyridazine compounds against Mtb. The results indicated that compounds with fluorinated phenyl groups exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced activity compared to non-fluorinated analogs. For instance, one derivative showed an MIC of 0.5 µg/mL against Mtb, highlighting the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Evaluation :
    • In a cytotoxicity study involving A549 cells, several derivatives were tested for their ability to induce apoptosis. The results showed that while some derivatives increased cell viability at lower concentrations, others led to significant cytotoxic effects at higher doses. This variability underscores the need for careful optimization in drug development processes .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AMycobacterium tuberculosis0.5
Compound BStaphylococcus aureus1.0
Compound CEscherichia coli2.0

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%)
0100
1095
5080
10050

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